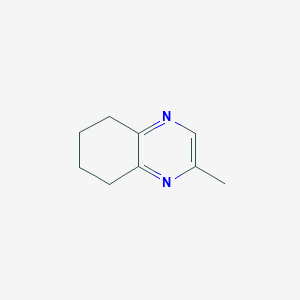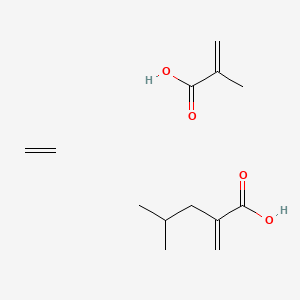
1,3-Dioxane, 5-methyl-4-pentyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane, 5-methyl-4-pentyl- is an organic compound belonging to the class of dioxanes. Dioxanes are six-membered heterocyclic compounds containing two oxygen atoms at the 1 and 3 positions. This particular compound is characterized by the presence of a methyl group at the 5 position and a pentyl group at the 4 position. Dioxanes are known for their stability and versatility in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dioxanes can be synthesized through the acetalization of carbonyl compounds with 1,3-diols in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the use of 1,3-propanediol or 1,2-ethanediol, which reacts with aldehydes or ketones to form the dioxane ring. The reaction conditions often include refluxing in toluene with a catalyst such as toluenesulfonic acid, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of 1,3-dioxanes involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial methods may also involve the use of molecular sieves or orthoesters to effectively remove water from the reaction mixture, enhancing the stability and yield of the dioxane compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxane, 5-methyl-4-pentyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the dioxane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted dioxanes with various functional groups.
Aplicaciones Científicas De Investigación
1,3-Dioxane, 5-methyl-4-pentyl- has several scientific research applications:
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,3-dioxane, 5-methyl-4-pentyl- involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions and the nature of the reactants. Its stability and reactivity make it a versatile compound in various chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: The parent compound with no substituents.
1,4-Dioxane: An isomer with oxygen atoms at the 1 and 4 positions.
1,3-Dioxolane: A five-membered ring with two oxygen atoms.
Uniqueness
1,3-Dioxane, 5-methyl-4-pentyl- is unique due to the presence of the methyl and pentyl substituents, which impart specific chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other dioxanes and dioxolanes .
Propiedades
Número CAS |
38285-50-6 |
|---|---|
Fórmula molecular |
C10H20O2 |
Peso molecular |
172.26 g/mol |
Nombre IUPAC |
5-methyl-4-pentyl-1,3-dioxane |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-10-9(2)7-11-8-12-10/h9-10H,3-8H2,1-2H3 |
Clave InChI |
SHHYXIVFUBZJFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1C(COCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Triethyl{3-oxo-3-[(triethylstannyl)oxy]prop-1-yn-1-yl}stannane](/img/structure/B14667588.png)
![2,4-Diamino-5-[2-naphthylsulfonyl]quinazoline](/img/structure/B14667589.png)


![3-[Diethyl(pentyl)silyl]propan-1-amine](/img/structure/B14667605.png)
![2,2'-Methylenebis[6-(propan-2-yl)phenol]](/img/structure/B14667616.png)
![4-[Di(prop-2-en-1-yl)phosphoryl]morpholine](/img/structure/B14667618.png)






